1,3-Bis(diphenylphosphino)benzene

Description

Contextual Placement within Diphosphine Ligand Chemistry

Diphosphine ligands are organophosphorus compounds featuring two phosphino (B1201336) groups connected by a structural backbone. wikipedia.org These molecules are highly valued in inorganic and organometallic chemistry, primarily for their role as bidentate, or two-toothed, chelating agents that can bind to a single metal center. wikipedia.org The nature of the backbone—its length, rigidity, and the substituents on the phosphorus atoms—profoundly influences the ligand's electronic and steric properties. wikipedia.org This, in turn, dictates the coordination geometry and subsequent catalytic behavior of the resulting metal complex. wikipedia.org

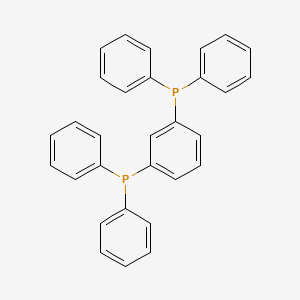

1,3-Bis(diphenylphosphino)benzene is specifically categorized as an arylene-bridged diphosphine. Its structure is characterized by two diphenylphosphino [-P(C₆H₅)₂] groups attached to a benzene (B151609) ring at the 1 and 3 (meta) positions. This meta-phenylene bridge imparts a unique structural constraint on the ligand. A key parameter used to describe such ligands is the "natural bite angle," which is the preferred chelation angle determined by the ligand's backbone. uva.nlwikipedia.org The meta-substitution pattern in 1,3-dppb results in a large natural bite angle, a feature that distinguishes it from its ortho- and para-substituted isomers and other diphosphines with shorter, more flexible backbones like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). wikipedia.orgacs.org This large bite angle can enforce specific geometries on metal complexes, for example, favoring the occupation of two equatorial sites in a trigonal bipyramidal complex. wikipedia.org

Importance of Phosphine (B1218219) Ligands in Transition Metal Chemistry

Phosphine ligands are a cornerstone of modern organometallic chemistry and homogeneous catalysis. rsc.org Their significance stems from their versatile and highly tunable nature, which allows for the fine-tuning of a metal catalyst's performance. numberanalytics.comnumberanalytics.com The interaction between a phosphine and a transition metal involves the donation of the lone pair of electrons from the phosphorus atom to the metal (a σ-donor interaction) and potential back-donation of electron density from the metal into the phosphorus atom's orbitals (a π-acceptor interaction). numberanalytics.com

The true power of phosphine ligands lies in the ability to systematically alter their electronic and steric properties. numberanalytics.comcatalysis.blogsigmaaldrich.com

Electronic Properties: By changing the substituents on the phosphorus atom, one can modulate the electron density on the metal center. Electron-donating groups (like alkyls) increase the metal's electron density, which can, for example, promote the oxidative addition step in a catalytic cycle. tcichemicals.com

Steric Properties: The physical bulk of the phosphine ligand, often quantified by the Tolman cone angle for monodentate ligands or the bite angle for bidentate ligands, creates a specific spatial environment around the metal. catalysis.blogtcichemicals.com This steric hindrance can influence which substrates can bind to the catalyst and can control the selectivity of a reaction. Bulky ligands are known to improve the rate of reductive elimination, a key step in many cross-coupling reactions. tcichemicals.com

This ability to tailor phosphine ligands allows chemists to stabilize metal complexes, control their reactivity, and enhance their catalytic activity and selectivity for a wide array of transformations, including cross-coupling, hydrogenation, and hydroformylation reactions. numberanalytics.comnumberanalytics.com

Overview of Research Trajectories for Arylene-Bridged Diphosphines

Arylene-bridged diphosphines, the class to which this compound belongs, represent a significant area of research. In these ligands, the phosphorus donor atoms are linked by a rigid aromatic spacer, such as a phenylene or biphenylene (B1199973) unit. researchgate.net Research in this area focuses on how the rigid backbone and the resulting fixed bite angles influence catalytic outcomes. wikipedia.org

A major research trajectory has been the systematic synthesis of arylene-bridged diphosphines with varying bite angles to probe their effect on catalysis, particularly in rhodium-catalyzed hydroformylation. uva.nlkulturkaufhaus.de Studies have shown that wide bite angle ligands can dramatically increase the selectivity for the linear aldehyde product over the branched aldehyde. kulturkaufhaus.de Ligands based on rigid backbones like xanthene have been developed to fine-tune the bite angle and study its isolated effect on regioselectivity. uva.nl

The applications for these ligands are extensive. They are employed in various transition metal-catalyzed reactions, including the formation of carbon-carbon and carbon-nitrogen bonds in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. numberanalytics.comsigmaaldrich.com For instance, the ortho-isomer, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), is used in nickel-catalyzed hydrosilylation and as a ligand in iron-catalyzed coupling reactions. acs.orgsigmaaldrich.com The development of these ligands continues to focus on creating more effective catalysts with higher activity and selectivity, pushing the boundaries of synthetic organic chemistry. sigmaaldrich.com

Interactive Data Table: Properties of Selected Diphosphine Ligands

| Compound Name | Abbreviation | Backbone | Natural Bite Angle (°) | Molar Mass ( g/mol ) | CAS Number |

| 1,2-Bis(diphenylphosphino)benzene | dppbz | ortho-phenylene | ~86 | 446.46 | 13991-08-7 |

| This compound | 1,3-dppb | meta-phenylene | ~108 | 454.47 | 56701-83-8 |

| 1,4-Bis(diphenylphosphino)butane | dppb | Butane | ~94 | 426.48 | 7688-25-7 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | Ethane | ~85 | 398.43 | 1663-45-2 |

Structure

3D Structure

Properties

CAS No. |

1179-05-1 |

|---|---|

Molecular Formula |

C30H24P2 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

(3-diphenylphosphanylphenyl)-diphenylphosphane |

InChI |

InChI=1S/C30H24P2/c1-5-14-25(15-6-1)31(26-16-7-2-8-17-26)29-22-13-23-30(24-29)32(27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-24H |

InChI Key |

FPTBDONGKDQGOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Diphenylphosphino Benzene

Established Synthetic Pathways

The synthesis of 1,3-Bis(diphenylphosphino)benzene is dominated by two principal and reliable methods that have become standard in the field.

The most common and widely cited method involves a transition-metal-catalyzed cross-coupling reaction. Specifically, this pathway utilizes a nickel(II) salt to catalyze the coupling of a 1,3-dihalobenzene with a diarylphosphine. acs.orgnih.gov This approach is favored for its relatively straightforward procedure and high efficiency. The reaction typically employs an excess of a reducing agent, such as zinc powder, to facilitate the catalytic cycle. sigmaaldrich.com The general scheme for this reaction is a cornerstone in the synthesis of arylphosphines. nih.gov

A second established route involves the use of organometallic reagents, specifically the formation of 1,3-dilithiobenzene. wikipedia.orgresearchgate.net This intermediate is generated in situ through a metal-halogen exchange, typically by reacting 1,3-dibromobenzene (B47543) or 1,3-dichlorobenzene (B1664543) with a strong organolithium reagent like n-butyllithium or with lithium metal. wikipedia.orgresearchgate.net The resulting highly reactive dilithiated species is then quenched with two equivalents of chlorodiphenylphosphine (B86185) to form the desired product. This method provides a direct and powerful way to form the carbon-phosphorus bonds.

Precursor Compounds and Reaction Conditions

The success of the established synthetic pathways hinges on the careful selection of precursors and precise control of reaction conditions. Each route has a distinct set of required materials and environmental parameters.

For the nickel-catalyzed cross-coupling reaction, the primary precursors are 1,3-dibromobenzene and diphenylphosphine (B32561) (Ph₂PH). sigmaaldrich.com The catalyst system is composed of nickel(II) chloride, often in its hydrated form (NiCl₂·6H₂O), and zinc powder as the reducing agent. sigmaaldrich.com The reaction is typically conducted in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), at elevated temperatures, commonly around 150 °C, for several hours to ensure completion. sigmaaldrich.com

The organolithium pathway requires either 1,3-dibromobenzene or 1,3-dichlorobenzene as the starting aryl halide. wikipedia.orgresearchgate.net The lithiating agent can be n-butyllithium (n-BuLi) or elemental lithium. wikipedia.orgresearchgate.net The phosphorus source is chlorodiphenylphosphine (Ph₂PCl). This reaction is highly sensitive to air and moisture and must be carried out under an inert atmosphere. The initial lithiation step requires very low temperatures, often -78 °C, particularly when using n-BuLi, to prevent side reactions. The subsequent reaction with Ph₂PCl is also performed at low temperatures before allowing the mixture to warm to room temperature. wikipedia.org

Interactive Data Table: Synthesis Precursors and Conditions

| Synthetic Pathway | Aryl Halide Precursor | Phosphorus Source | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Nickel-Catalyzed Coupling | 1,3-Dibromobenzene | Diphenylphosphine (Ph₂PH) | NiCl₂·6H₂O, Zinc Powder | DMF | 150 °C | 81% | sigmaaldrich.com |

| Organolithium Route | 1,3-Dichlorobenzene | Chlorodiphenylphosphine (Ph₂PCl) | Lithium Metal | Diethyl Ether | Reflux | 57% | researchgate.net |

| Organolithium Route | 1,3-Dibromobenzene | Chlorodiphenylphosphine (Ph₂PCl) | n-Butyllithium | Diethyl Ether | -78 °C to RT | Not specified | wikipedia.org |

Advancements in Synthetic Efficiency and Yield Optimization

While the established methods are robust, research has continued to refine the synthesis of this compound, focusing on improving yields, simplifying procedures, and enhancing safety.

The nickel-catalyzed coupling is already highly efficient, with reported yields often exceeding 80%. sigmaaldrich.com Optimization of this method has been demonstrated in the synthesis of analogous compounds, such as 1,3-bis(di-p-tolylphosphino)benzene, where a yield of 92% was achieved, showcasing the high efficiency of this catalytic system. researchgate.net The scalability and high throughput of this method are confirmed by its use in industrial patent literature. sigmaaldrich.comnih.gov

These modern methods not only aim for higher yields but also broaden the scope of applicable substrates and improve functional group tolerance, representing a key area of advancement in the synthesis of this valuable ligand.

Catalytic Applications of 1,3 Bis Diphenylphosphino Benzene in Homogeneous Systems

Role as a Ligand in Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation. The choice of ligand is critical, as it affects the stability, activity, and selectivity of the palladium catalyst by modulating its electronic and steric environment. sigmaaldrich.com

Considerations in Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is one of the most widely used cross-coupling reactions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. The ligand influences the rates of these elementary steps. While bulky, electron-rich monophosphines and specific bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly employed, the application of 1,3-dppb is less frequently reported.

The large, flexible bite angle of 1,3-dppb is a critical consideration. Ligand bite angle can significantly impact the ease of reductive elimination from the palladium center. kulturkaufhaus.deuva.nl For some systems, wider bite angles have been shown to accelerate this final, product-forming step. However, a very large bite angle may destabilize the intermediates required for the catalytic cycle to proceed efficiently. The propensity of 1,3-dppb to bridge two metal centers could also lead to the formation of less reactive dinuclear palladium species, potentially hindering the catalytic turnover rate compared to ligands that favor monomeric, chelated complexes.

| Ligand | Bite Angle (βn) | Typical Performance | Key Feature |

| 1,2-Bis(diphenylphosphino)ethane (B154495) (dppe) | ~85° | Effective for some substrates, can form stable but less reactive complexes. | Forms stable 5-membered chelate ring. |

| 1,3-Bis(diphenylphosphino)propane (B126693) (dppp) | ~91° | Generally good activity, widely used. nih.gov | Forms stable 6-membered chelate ring. nih.gov |

| 1,3-Bis(diphenylphosphino)benzene (1,3-dppb) | ~120° | Not widely reported; large bite angle may disfavor chelation and influence selectivity. | Flexible, "V-shaped" with a wide natural bite angle. |

| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | ~111° | High activity and selectivity, particularly for linear products in hydroformylation. uva.nl | Rigid backbone with a wide, well-defined bite angle. |

This table provides comparative data to contextualize the potential role of 1,3-dppb. Specific yield and condition data for 1,3-dppb in Suzuki coupling are not prevalent in published literature.

Applications in Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. nih.gov This reaction is valued for its functional group tolerance and its ability to couple sp³, sp², and sp carbon centers. nih.gov The ligand's role is to facilitate the oxidative addition and reductive elimination steps while preventing β-hydride elimination in cases involving alkylzinc reagents.

While there is extensive literature on Negishi couplings, specific and detailed studies employing 1,3-dppb as the primary ligand are scarce. For comparison, related ligands like 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) have been studied, and kinetic investigations have shown that the choice of ligand can alter the rate of reductive elimination by several orders of magnitude. researchgate.net The unique steric and electronic profile of 1,3-dppb, with its wide bite angle, would be expected to influence the geometry of the palladium center, which in turn affects the relative rates of productive C-C bond formation versus undesirable side reactions.

Exploration in Heck and Sonogashira Coupling

The Heck reaction couples an unsaturated halide with an alkene, while the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net In both reactions, the phosphine (B1218219) ligand stabilizes the Pd(0) active species and influences the regioselectivity and efficiency of the coupling.

For the Heck reaction, ligands can control which isomer of the product is formed. For example, bidentate ligands like dppp (B1165662) have been used to influence regioselectivity. nih.gov The large bite angle of 1,3-dppb could potentially be exploited to direct the outcome of Heck couplings, although detailed reports on this application are not common. One study on the reactivity of ruthenium complexes noted that 1,3-dppb acts as a non-chelating, bridging ligand, a behavior that could lead to different selectivity patterns if translated to palladium catalysis. researchgate.net

In Sonogashira couplings, the traditional system uses a palladium-phosphine complex with a copper(I) co-catalyst. researchgate.net The phosphine ligand's primary role is to support the palladium catalyst through the oxidative addition and reductive elimination steps. While many phosphines have been successfully used, there is little specific data documenting the performance of 1,3-dppb in this transformation.

Utility in Stille and Hiyama Coupling Mechanisms

The Stille reaction pairs an organotin compound with an organohalide, while the Hiyama coupling uses an organosilane, which is activated by a fluoride (B91410) source or a base. Both are powerful C-C bond-forming methods. The ligand's function is to promote the challenging transmetalation step and subsequent reductive elimination.

The literature on the use of 1,3-dppb in these specific couplings is limited. Research on Hiyama couplings has explored other diphosphines, such as dppe, but found them to be less effective than monophosphine systems under certain conditions. uva.nl The performance of a given ligand is highly dependent on the specific substrates and reaction conditions. The flexible, potentially bridging coordination mode of 1,3-dppb could present a different reaction pathway compared to traditional chelating ligands, but its utility in these mechanisms has not been extensively explored or documented.

Contributions to Carbon-Heteroatom Coupling Reactions

Beyond C-C bonds, palladium catalysis is crucial for forming bonds between carbon and heteroatoms like nitrogen.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide, forming a C-N bond. kulturkaufhaus.de This reaction has become a cornerstone of medicinal chemistry. Catalyst development has shown that bulky, electron-rich monophosphines or specific chelating diphosphines (like BINAP or dppf) are often the most effective ligands. kulturkaufhaus.dehkbu.edu.hk These ligands promote the formation of a monoligated L1Pd(0) active species and facilitate the difficult C-N reductive elimination step. hkbu.edu.hk

The use of 1,3-dppb in Buchwald-Hartwig amination is not widely reported. Its structural features—a wide and flexible bite angle—differ significantly from the more rigid ligands that have proven optimal for this reaction. Research has shown that substituents on the 1,3-dppb backbone can be used to tune the electronic properties and control the assembly of metal complexes, a strategy that could potentially be applied to catalysis. cityu.edu.hk However, without specific research findings, its efficacy in promoting the key steps of the Buchwald-Hartwig catalytic cycle remains an open question. The general trend towards highly bulky ligands suggests that the steric profile of 1,3-dppb may not be sufficient to match the activity of state-of-the-art catalysts for this transformation. cmu.edu

| Ligand Class | Example Ligand(s) | Typical Performance | Rationale for Efficacy |

| Bulky Monophosphines | P(t-Bu)₃, Biaryl Phosphines (XPhos) | High activity, broad scope, effective for aryl chlorides. hkbu.edu.hk | Promotes formation of reactive L₁Pd(0) species; steric bulk facilitates reductive elimination. hkbu.edu.hk |

| Bidentate (Ferrocenyl) | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Good for many substrates, especially primary amines. kulturkaufhaus.de | Forms stable, well-defined complexes; effective for aryl iodides and triflates. kulturkaufhaus.de |

| Bidentate (Aryl Backbone) | This compound (1,3-dppb) | Not a commonly reported ligand for this application. | Wide, flexible bite angle may not be optimal for stabilizing key intermediates or promoting C-N reductive elimination compared to specialized ligands. |

Catalysis in Hydrogenation and Hydroformylation Processes

The unique spatial arrangement of the two diphenylphosphino groups in this compound, separated by a benzene (B151609) ring in a 1,3-substitution pattern, imparts a larger "bite angle" compared to its ortho counterpart. This feature generally disfavors the formation of simple, monomeric chelate rings with a metal center, which is a common coordination mode for many active hydrogenation and hydroformylation catalysts. Instead, this compound can act as a bridging ligand between two metal centers or coordinate to a single metal in a less conventional, wide-span chelation, potentially leading to unique catalytic properties.

Asymmetric Hydrogenation Potential

Asymmetric hydrogenation, the enantioselective addition of hydrogen to a prochiral substrate, is a cornerstone of modern synthetic chemistry, particularly for the production of chiral pharmaceuticals and fine chemicals. The success of this reaction heavily relies on the use of chiral diphosphine ligands that can effectively transfer stereochemical information from the catalyst to the substrate.

The parent this compound molecule is achiral. To be applied in asymmetric hydrogenation, it would need to be modified to incorporate chiral centers, for instance, in the phenyl groups of the phosphine moieties or by creating atropisomeric chirality. However, the scientific literature on the use of chiral derivatives of this compound in asymmetric hydrogenation is notably scarce compared to the extensive research on ligands like BINAP or those based on the 1,2-diphosphinobenzene scaffold.

The inherent flexibility and the large distance between the phosphorus atoms in this compound pose significant challenges in creating a well-defined and rigid chiral environment around the metal center, which is often a prerequisite for high enantioselectivity. The development of effective chiral versions of this ligand for asymmetric hydrogenation remains an underexplored area of research.

Hydroformylation Reaction Pathways

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene to produce aldehydes. The regioselectivity of this reaction—the preference for the formation of a linear versus a branched aldehyde—is a critical parameter, largely controlled by the steric and electronic properties of the ligands on the metal catalyst, which is typically rhodium or cobalt.

The application of this compound in hydroformylation is not as widely documented as that of other diphosphines. The large P-M-P angle enforced by the 1,3-phenylene backbone can influence the geometry of the active catalytic species. In rhodium-catalyzed hydroformylation, the key intermediate is typically a trigonal bipyramidal complex. The bite angle of the diphosphine ligand plays a crucial role in determining the preferred positions of the other ligands (CO, H, and the alkene substrate) and thus influences the regioselectivity.

Spectroscopic and Mechanistic Investigations of 1,3 Bis Diphenylphosphino Benzene Systems

Theoretical and Computational Chemistry Studies of 1,3 Bis Diphenylphosphino Benzene

Electronic Structure Calculations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing information about orbital energies, electron density distribution, and the nature of chemical bonds. For 1,3-bis(diphenylphosphino)benzene, DFT calculations would be instrumental in understanding its coordinating properties.

Currently, there is a lack of published DFT studies that specifically detail the electronic properties of this compound. Such a study would typically involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and visualizing the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This is crucial for predicting its behavior as an electron donor (from the phosphorus lone pairs) and its potential to accept back-donation from a metal center.

Natural Bond Orbital (NBO) Analysis: Quantifying the charge distribution on each atom and analyzing the hybridization of the phosphorus atoms. This would provide a more detailed picture of the electronic environment of the donor sites.

In the absence of specific data for the 1,3-isomer, researchers often draw analogies from studies on related compounds like 1,2-bis(diphenylphosphino)benzene (B85067) or other diphosphine ligands. However, the meta-positioning of the phosphino (B1201336) groups in this compound is expected to lead to unique electronic properties compared to its ortho and para counterparts, making dedicated DFT studies essential.

Prediction of Ligand Steric and Electronic Parameters (e.g., Buried Volume)

The steric and electronic parameters of a phosphine (B1218219) ligand are critical in determining the outcome of a catalytic reaction. Key parameters include the Tolman cone angle and the more recently developed percent buried volume (%Vbur).

Tolman Cone Angle (θ): An older, yet still useful, measure of the steric bulk of a phosphine ligand.

Percent Buried Volume (%Vbur): A more sophisticated parameter that calculates the percentage of the volume of a sphere around a metal center that is occupied by the ligand.

While extensive databases of these parameters exist for a wide range of phosphine ligands, specific, computationally derived values for this compound are not readily found in the literature. A computational study would involve:

Coordinating the this compound ligand to a standard metal center (e.g., Nickel or Palladium) in silico.

Performing a geometry optimization of the resulting complex.

Using specialized software to calculate the cone angle and percent buried volume.

The bite angle, defined by the P-M-P angle in a chelated complex, is another crucial parameter that is influenced by the benzene (B151609) backbone. For this compound, this angle is expected to be larger than that of its 1,2-isomer, which would have significant implications for the geometry and reactivity of its metal complexes.

A hypothetical data table for such parameters is presented below to illustrate the type of information that a dedicated computational study would provide.

| Parameter | Hypothetical Calculated Value | Significance |

| Tolman Cone Angle (θ) | Influences accessibility of the metal center. | |

| Percent Buried Volume (%Vbur) | Quantifies steric hindrance around the metal. | |

| Natural Bite Angle | Affects the geometry and stability of chelate complexes. | |

| HOMO Energy | Relates to the ligand's electron-donating ability. | |

| LUMO Energy | Indicates the ligand's ability to accept back-donation. |

Note: The values in this table are for illustrative purposes only and are not based on published experimental or computational data.

Computational Modeling of Reaction Mechanisms and Energy Landscapes

One of the most powerful applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. By modeling the potential energy surface of a catalytic cycle, researchers can identify transition states, calculate activation barriers, and understand the factors that control selectivity.

For catalytic reactions where this compound is used as a ligand, computational modeling could answer key questions, such as:

What is the preferred pathway for oxidative addition and reductive elimination?

How does the bite angle and flexibility of the ligand influence the stability of intermediates?

What is the energetic profile for potential side reactions?

While computational studies have been performed on reaction mechanisms involving similar phosphine ligands, there is a clear absence of such detailed investigations specifically for this compound. Such a study would provide invaluable insights for optimizing reaction conditions and for the rational design of new catalysts.

Correlation between Theoretical Predictions and Experimental Observations

The ultimate goal of theoretical and computational studies is to provide models that can accurately predict and explain experimental results. For this compound, a synergistic approach combining theoretical calculations with experimental data would be highly beneficial.

For instance, calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) could be compared with experimental spectra to validate the computational model. Furthermore, theoretical predictions about the influence of the ligand on catalytic activity and selectivity could be tested through carefully designed experiments. A strong correlation between theoretical predictions and experimental observations would not only validate the computational approach but also deepen our fundamental understanding of the structure-activity relationships for this important ligand.

Derivatives and Analogues of 1,3 Bis Diphenylphosphino Benzene

Synthesis and Application of Structurally Modified Derivatives

The core structure of 1,3-bis(diphenylphosphino)benzene can be altered in several ways to create derivatives with tailored properties. One common modification involves the introduction of functional groups onto the central benzene (B151609) ring or the phenyl groups attached to the phosphorus atoms. For instance, the synthesis of 1,3-bis(diphenylphosphinomethyl)benzene involves the insertion of a methylene (B1212753) (-CH2-) spacer between the benzene ring and the diphenylphosphino groups. sigmaaldrich.com This seemingly subtle change can significantly impact the flexibility and bite angle of the resulting ligand.

Another avenue for creating derivatives is through the oxidation of the phosphorus atoms. The synthesis of 1,3-bis(diphenylphosphinomethyl)benzene P,P'-dioxide has been reported, where the phosphorus centers are converted to phosphine (B1218219) oxides. acs.orgresearchgate.net These P,P'-dioxide derivatives exhibit different coordination chemistry compared to the parent diphosphine and have been explored for their interactions with various metal ions, including lanthanides. acs.org

Furthermore, derivatives can be synthesized by substituting the phenyl groups on the phosphorus atoms with other aryl or alkyl groups. This allows for precise control over the steric bulk and electronic nature of the ligand. By introducing electron-donating or electron-withdrawing substituents on the aryl rings, the electron density at the phosphorus donor atoms can be modulated, which in turn affects the metal-ligand bond strength and the catalytic activity of the complex. nih.gov

The applications of these structurally modified derivatives are diverse and often centered around homogeneous catalysis. For example, 1,3-bis(diphenylphosphinomethyl)benzene has been utilized as a reactant in the synthesis of pincer ligands and iridium complexes containing bidentate phosphine ligands. sigmaaldrich.com Pincer ligands are a class of tridentate ligands that are known to form highly stable metal complexes with applications in a wide range of catalytic transformations.

Comparison with Isomeric Diphosphine Ligands (e.g., 1,2- and 1,4-isomers)

The isomeric position of the diphenylphosphino groups on the benzene ring profoundly influences the coordination properties and catalytic performance of the resulting diphosphine ligands. The three common isomers are 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), this compound, and 1,4-bis(diphenylphosphino)benzene.

The primary distinguishing feature among these isomers is the natural bite angle, which is the preferred P-M-P angle dictated by the ligand backbone. kulturkaufhaus.de The 1,2-isomer, with the phosphino (B1201336) groups on adjacent carbon atoms, has a smaller natural bite angle compared to the 1,3-isomer. The 1,4-isomer, with the phosphino groups in a para-relationship, typically acts as a bridging ligand, coordinating to two different metal centers, rather than chelating to a single metal.

This variation in bite angle has significant consequences for catalysis. rsc.orgnih.govpsu.edu The bite angle can affect both the steric environment around the metal center and the electronic properties of the catalyst. kulturkaufhaus.dersc.org For instance, in palladium-catalyzed cross-coupling reactions, wide bite angle ligands are often favored as they can facilitate the reductive elimination step, leading to more efficient catalysis. nih.gov

The 1,2-isomer, dppbz, is a well-studied chelating ligand used in a variety of catalytic reactions, including cross-coupling reactions and the synthesis of luminescent copper(I) complexes. wikipedia.orgsigmaaldrich.comontosight.ai Its synthesis and applications have been extensively documented. ontosight.aiacs.org In contrast, the 1,3-isomer, with its larger bite angle, can promote different selectivities in certain reactions. The choice between the 1,2- and 1,3-isomers allows chemists to tune the outcome of a catalytic process.

The coordination chemistry of these isomers with various metals has been investigated. For example, studies on silver diphosphine complexes have highlighted the structural differences between complexes formed with the 1,2- and 1,3-isomers. acs.org Similarly, the coordination of 1,2-bis((diphenylphosphino)methyl)benzene with nickel(II), palladium(II), and platinum(II) has been explored. researchgate.net

Interactive Table: Comparison of Isomeric Diphosphine Ligands

| Feature | 1,2-Bis(diphenylphosphino)benzene | This compound | 1,4-Bis(diphenylphosphino)benzene |

|---|---|---|---|

| CAS Number | 13991-08-7 wikipedia.org | 1086-08-4 | 1179-06-2 nih.gov |

| Molecular Formula | C30H24P2 wikipedia.org | C30H24P2 | C30H24P2 nih.gov |

| Molar Mass | 446.47 g/mol wikipedia.org | 446.47 g/mol | 446.47 g/mol nih.gov |

| Typical Role | Chelating Ligand wikipedia.org | Chelating Ligand/Bridging Ligand | Bridging Ligand |

| Natural Bite Angle | Smaller | Larger | Not applicable for chelation |

| Common Applications | Cross-coupling reactions sigmaaldrich.com, Luminescent complexes sigmaaldrich.com | Catalysis requiring wider bite angles | Formation of polynuclear complexes |

Comparative Studies with Aliphatic Diphosphine Analogues

A further point of comparison for this compound and its derivatives is with aliphatic diphosphine analogues. In these analogues, the aryl backbone connecting the two phosphorus atoms is replaced with an aliphatic chain. Common examples include 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp).

The fundamental difference between aromatic and aliphatic diphosphine ligands lies in their electronic and steric properties. The phenyl groups in this compound are electronically different from the alkyl chains in its aliphatic counterparts. The aromatic system can participate in electronic effects, such as resonance, which can influence the electron density on the phosphorus atoms. manchester.ac.uk The steric bulk and rigidity of the benzene backbone also differ from the more flexible aliphatic chains.

These differences in ligand structure have a direct impact on their performance in catalysis. The flexibility of the aliphatic backbone in ligands like dppp (B1165662) allows them to accommodate a range of bite angles. psu.edu However, the rigidity of the aromatic backbone in this compound can lead to more defined coordination geometries.

The choice between an aromatic and an aliphatic diphosphine ligand can be critical for achieving high activity and selectivity in a given catalytic reaction. For instance, in nickel-catalyzed hydrocyanation, the bite angle of the diphosphine ligand plays a crucial role in determining the regioselectivity of the reaction. rsc.org Comparative studies that systematically vary the ligand backbone from aliphatic to aromatic while keeping the substituents on the phosphorus atoms constant are essential for understanding these structure-activity relationships.

Interactive Table: Comparison of Aromatic vs. Aliphatic Diphosphine Ligands

| Feature | This compound (Aromatic) | 1,3-Bis(diphenylphosphino)propane (Aliphatic) |

|---|---|---|

| Backbone | Rigid benzene ring | Flexible propane (B168953) chain |

| Electronic Effects | Aromatic system can influence phosphorus basicity | Primarily inductive effects from alkyl chain |

| Flexibility | More rigid | More flexible |

| Bite Angle | Largely determined by the rigid backbone | Can vary more significantly |

| Steric Profile | Defined steric environment due to the planar ring | Conformationally flexible, leading to a more dynamic steric profile |

Emerging Research Directions and Interdisciplinary Applications

Integration in Functional Materials Science

The integration of 1,3-Bis(diphenylphosphino)benzene into functional materials is an expanding area of research. Its ability to form stable, well-defined complexes with a variety of transition metals makes it a prime candidate for constructing advanced materials with tailored optical and electronic properties. The specific geometry imposed by the meta-disposed phosphine (B1218219) donors is being explored for the creation of novel coordination polymers and discrete molecular units with potential applications in optoelectronics and nonlinear optics.

The development of luminescent materials based on metal complexes is a field of intense study due to their potential use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. While much of the foundational research has utilized analogous diphosphine ligands like the 1,2-isomer (1,2-bis(diphenylphosphino)benzene), the principles are being extended to explore the potential of this compound.

Complexes of d¹⁰ metal ions such as copper(I) and gold(I) with diphosphine ligands are particularly known for their strong luminescent properties. For instance, copper(I) halide complexes chelated with the related 1,2-bis(diphenylphosphino)benzene (B85067) ligand form halogen-bridged dinuclear structures that exhibit intense blue-green photoluminescence in the solid state, with high quantum yields of up to 0.8 and microsecond lifetimes. acs.org The emission in these complexes often originates from a mixed metal-to-ligand and halide-to-ligand charge transfer excited state. acs.org

Similarly, gold(I) complexes with diphosphine ligands are known to display tunable luminescence, which can be influenced by factors such as polymorphism and the presence of aurophilic (Au···Au) interactions. rsc.orgresearchgate.net Research on three-coordinate gold(I) complexes has shown that the coordination environment significantly impacts photophysical properties, leading to phenomena like thermally activated delayed fluorescence (TADF), which is crucial for enhancing the efficiency of OLEDs. helsinki.firsc.org

While direct, in-depth studies on the luminescence of this compound complexes are still emerging, the foundational knowledge from related isomers suggests significant potential. The distinct bite angle and steric profile of the 1,3-isomer are expected to produce complexes with unique coordination geometries and photophysical behaviors, opening new avenues for designing phosphorescent materials with tailored emission colors and efficiencies.

Optical power limiting (OPL) materials are designed to protect sensitive optical components and human eyes from damage by high-intensity laser radiation. These materials exhibit high transmittance at low input energies but become opaque at high input energies. One mechanism for achieving this is reverse saturable absorption (RSA), which often involves the efficient population of a triplet excited state that has a stronger absorption than the ground state.

Platinum(II) complexes featuring diphosphine ligands have been identified as promising candidates for OPL applications. researchgate.net Research on trans-diphosphine Pt(II) diacetylide complexes has demonstrated that these materials possess key properties for OPL, including strong nonlinear absorption. researchgate.net Their performance is linked to efficient intersystem crossing from the singlet to the triplet manifold, a process that is also responsible for their phosphorescence. researchgate.net It has been shown that modifying the ligands allows for the tuning of these nonlinear optical properties. For example, extending the conjugation in the acetylide ligands of platinum complexes can significantly improve their optical limiting performance at specific wavelengths. researchgate.net

The role of this compound in this context is as a key ancillary ligand that can stabilize the metal center and influence the energy levels of the excited states. By incorporating this ligand into platinum or other heavy metal complexes, researchers aim to develop new materials with enhanced OPL capabilities. The rigid benzene (B151609) backbone of the ligand is advantageous for creating robust materials, and the electronic communication between the phosphine groups can be exploited to fine-tune the critical excited-state absorption properties.

Applications in Chemo- and Biosensing Methodologies

The development of selective and sensitive chemical sensors is vital for environmental monitoring, medical diagnostics, and industrial process control. A promising strategy in this area involves the use of transition metal complexes where the coordination of a target analyte induces a measurable change in the complex's physical properties, such as its color (colorimetric sensing) or light emission (luminescent sensing).

Diphosphine ligands like this compound are excellent platforms for building such sensors. helsinki.fi The phosphine groups provide strong coordination sites for a metal ion, creating a stable complex. This complex can then be designed to interact with a specific analyte. For example, a luminescent gold(I) or copper(I) complex containing this compound could experience quenching or enhancement of its emission upon binding a target ion or molecule. This "turn-off" or "turn-on" response provides a clear signal for detection.

Research into related systems has demonstrated the viability of this approach. Gold(I) diphosphine complexes have been investigated as optical sensors, and ruthenium complexes with phosphine ligands have shown potential for chelating secondary metal ions, indicating a capability for ion sensing. nih.gov Furthermore, metal-phosphine complexes have been studied as components in single-molecule electronics, where changes in conductance upon analyte binding could form the basis of a sensor. nih.gov The rigid framework of this compound is particularly advantageous for creating pre-organized binding cavities, potentially leading to sensors with high selectivity for specific analytes.

Future Prospects in Sustainable Chemical Synthesis

A major goal in modern chemistry is the development of sustainable, or "green," chemical processes that are more efficient, use less energy, produce less waste, and utilize renewable resources and less toxic substances. prochemonline.com this compound and its derivatives are poised to play a significant role in advancing this goal, primarily through the design of next-generation catalysts.

Future research in this area is focused on two key strategies:

Aqueous-Phase Catalysis: Many industrial chemical reactions are performed in volatile organic solvents (VOCs), which pose environmental and safety hazards. Performing these reactions in water is a much greener alternative. A major research direction is the modification of phosphine ligands like this compound by adding water-solubilizing groups (e.g., sulfonates). elsevierpure.com These modified ligands can then be used to create water-soluble metal catalysts, allowing important reactions like cross-couplings to be conducted in aqueous media. elsevierpure.com This approach not only reduces reliance on VOCs but can also simplify product separation and catalyst recycling.

Base Metal Catalysis: Many established catalytic processes rely on rare and expensive precious metals like palladium, rhodium, and platinum. A critical objective for sustainable chemistry is to replace these with catalysts based on earth-abundant and inexpensive base metals, such as nickel, iron, and copper. Diphosphine ligands are crucial for stabilizing these base metals and enabling them to perform the desired catalytic transformations. Research on the 1,2-isomer has already shown its utility in forming active nickel(0) precatalysts for organic synthesis. researchgate.net The unique steric and electronic properties of this compound are expected to provide new opportunities for developing novel iron and nickel catalysts for a wide range of chemical reactions, contributing to a more economical and sustainable chemical industry. ontosight.ai

Q & A

Q. What synthetic methodologies are employed for preparing 1,3-Bis(diphenylphosphino)benzene, and what are the critical reaction conditions?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous routes for diphosphine ligands (e.g., 1,3-Bis(diphenylphosphino)propane) involve:

- Phosphination reactions : Using aryl halides and primary/secondary phosphines under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups.

- Catalytic cross-coupling : Palladium or nickel catalysts (e.g., [NiCl₂(dppp)] or [PdCl₂(dppp)]) are often employed to link phenylphosphine groups to a benzene backbone .

- Purification : Column chromatography or recrystallization from solvents like toluene/hexane mixtures to isolate the pure ligand .

Critical conditions : Air-free techniques, anhydrous solvents, and temperature control (e.g., reflux in THF at 70°C) are essential to avoid ligand degradation .

Q. Which analytical techniques are most effective for characterizing this compound and its metal complexes?

Key techniques include:

- NMR spectroscopy : <sup>31</sup>P NMR to confirm ligand coordination shifts (e.g., δ ~–10 to –20 ppm for free ligands vs. δ ~20–30 ppm for metal-bound phosphines) .

- X-ray crystallography : Resolves ligand geometry (e.g., V-shaped conformation in gold(I) clusters) and metal-ligand bond distances .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas of metal complexes (e.g., [Au₃S₃(dppb)₃]<sup>+</sup>) .

- UV-Vis and fluorescence spectroscopy : Used for studying electronic transitions in photoluminescent applications (e.g., OLED host materials) .

Table 1 : Common Analytical Techniques

| Technique | Application Example | Reference |

|---|---|---|

| <sup>31</sup>P NMR | Confirms ligand coordination mode | |

| X-ray diffraction | Resolves steric effects in self-assembled clusters | |

| HRMS | Validates macrocyclic Au(I) complexes |

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Under nitrogen in airtight containers at –20°C to prevent oxidation .

- Waste disposal : Segregate as hazardous phosphorous-containing waste for professional treatment .

Advanced Research Questions

Q. How does the V-shaped geometry of this compound influence the self-assembly of metal clusters?

- Steric control : The 1,3-diphenyl substitution on benzene creates a rigid V-shaped backbone, favoring the formation of 2D macrocycles over 1D chains or 3D cages in gold(I) sulfide systems. This geometry restricts ligand flexibility, enabling precise control over cluster topology .

- Thermal responsiveness : Temperature-dependent <sup>31</sup>P NMR studies reveal reversible disassembly of Au(I) macrocycles into smaller clusters at elevated temperatures (e.g., >60°C) .

Q. What catalytic applications exploit this compound as a ligand in cross-coupling reactions?

- Palladium catalysis : The ligand stabilizes Pd(0) intermediates in Suzuki-Miyaura couplings, enhancing catalytic turnover. For example, [PdCl₂(dppb)] complexes enable aryl-aryl bond formation at low catalyst loadings (0.5–1 mol%) .

- Nickel-mediated reactions : Ni(II) complexes with this compound show activity in Kumada couplings, particularly for sterically hindered substrates .

Table 2 : Catalytic Applications of Metal Complexes

| Metal Complex | Reaction Type | Key Performance Metrics | Reference |

|---|---|---|---|

| [PdCl₂(dppb)] | Suzuki-Miyaura coupling | TOF >500 h⁻¹ at 70°C | |

| [NiCl₂(dppb)] | Kumada coupling | Yield >90% for bulky substrates |

Q. How can steric and electronic tuning of this compound enhance its utility in OLED materials?

- Host-guest systems : The ligand’s electron-rich phosphine groups improve charge transport in OLED emitting layers. When paired with polar hosts like DPEPO, it reduces efficiency roll-off by balancing hole/electron injection .

- Thermally activated delayed fluorescence (TADF) : Modifying substituents on the benzene ring (e.g., electron-withdrawing groups) can adjust triplet-singlet energy gaps, enabling TADF in blue-emitting devices .

Methodological Notes

- Contradictions in ligand reactivity : While 1,3-Bis(diphenylphosphino)propane is more flexible and suited for small-molecule catalysis, the rigid benzene backbone of this compound favors macrocyclic coordination. Researchers must select ligands based on steric demands of the target reaction .

- Data limitations : Direct toxicity data for this compound is sparse; extrapolate safety protocols from analogous diphosphines (e.g., 1,2-Bis(diphenylphosphino)benzene in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.